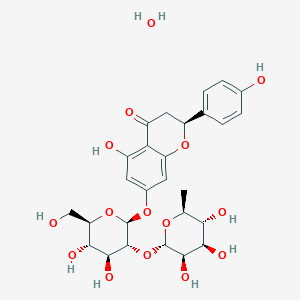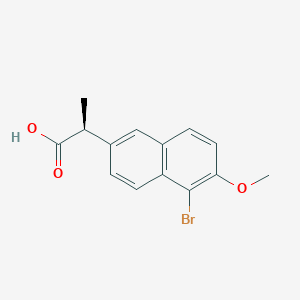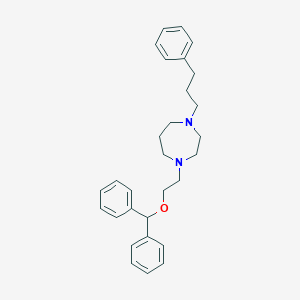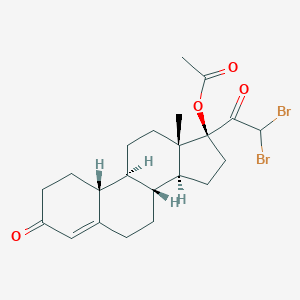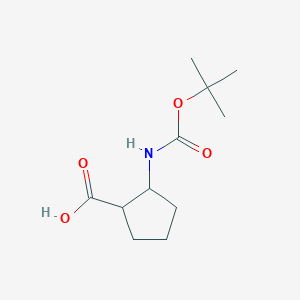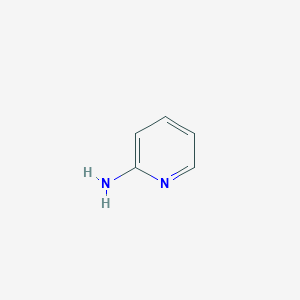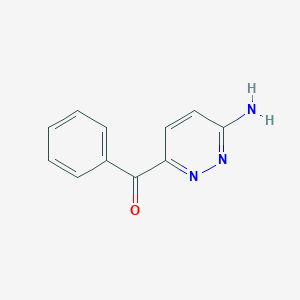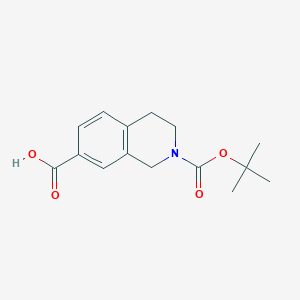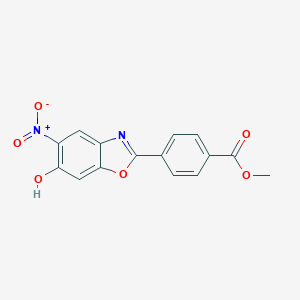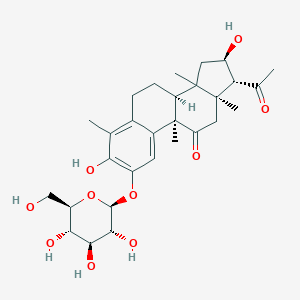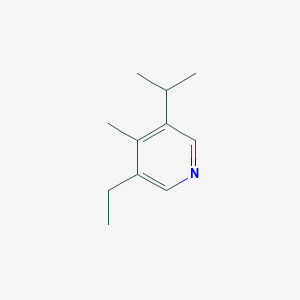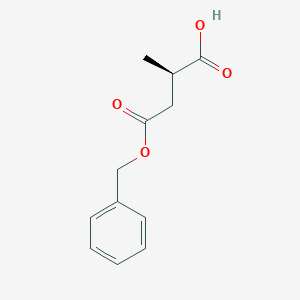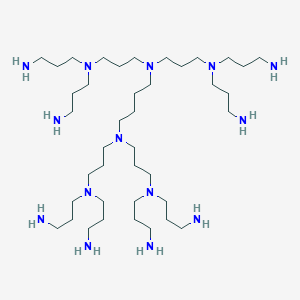![molecular formula C51H79O11P B139498 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 133640-28-5](/img/structure/B139498.png)
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as HOP-22 or hexadecyl 2-(3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetate, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several potential applications in scientific research. One of the main areas of interest is in the study of bone metabolism. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been found to inhibit osteoclast differentiation and bone resorption, suggesting that it may have therapeutic potential for the treatment of bone-related diseases such as osteoporosis.
Another area of interest is in the study of cancer. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It does this by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anti-cancer drugs.
Wirkmechanismus
The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also inhibits the activation of MAPKs, which are involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-osteoclast effects, it has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is its solubility. It is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate. One area of interest is in the development of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate analogs that may have improved solubility and potency. Another area of interest is in the study of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in animal models, to further explore its potential therapeutic applications. Additionally, the mechanisms of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate are not fully understood, and further research is needed to elucidate these mechanisms and identify potential targets for drug development.
Synthesemethoden
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetic acid, which is then activated with N,N'-carbonyldiimidazole (CDI) to form the corresponding imidazolide. The imidazolide is then coupled with hexadecanol in the presence of triethylamine to form [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate.
Eigenschaften
CAS-Nummer |
133640-28-5 |
|---|---|
Produktname |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
Molekularformel |
C51H79O11P |
Molekulargewicht |
899.1 g/mol |
IUPAC-Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C51H79O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-49(52)58-40-46(60-50(53)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)41-59-63(55,56)62-45-37-34-43-38-47(51(54)61-48(43)39-45)42-32-35-44(57-3)36-33-42/h32-39,46H,4-31,40-41H2,1-3H3,(H,55,56)/t46-/m1/s1 |
InChI-Schlüssel |
QJSUPSSECDJUED-YACUFSJGSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
Synonyme |
1,2-dipalmitoyl-alpha-phosphatidyl-3-(4-methoxyphenyl)umbelliferone DPPU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
